(S)-Cinacalcet-D3 Hydrochloride

LC-MS/MS Bioanalysis Internal Standard

Select (S)-Cinacalcet-D3 Hydrochloride (CAS 2673269-84-4) as your SIL-IS to eliminate the analytical liabilities of unlabeled, racemic, or D4 isotopologues. This single (S)-enantiomer delivers a clean +3 Da mass shift with co-elution (tR 3.06 min) to compensate matrix effects in uremic plasma. Validated for 50 µL microsampling at 0.1 ng/mL LLOQ, 90–106% recovery, and intra-assay CV 2.8–9% per ICH M10. Avoid (R)-enantiomer CaSR agonism—choose 100% optically pure, pharmacologically silent tracer for regulated pediatric PK, TDM, and bioequivalence studies.

Molecular Formula C22H23ClF3N
Molecular Weight 396.9 g/mol
Cat. No. B12394539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cinacalcet-D3 Hydrochloride
Molecular FormulaC22H23ClF3N
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
InChIInChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1/i1D3;
InChIKeyQANQWUQOEJZMLL-FISFDSKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Cinacalcet-D3 Hydrochloride: Deuterated Internal Standard for Calcimimetic Bioanalysis


(S)-Cinacalcet-D3 Hydrochloride is a stable isotope-labeled analog of the calcimimetic agent (S)-Cinacalcet, in which three hydrogen atoms on the methyl group adjacent to the naphthalene ring are replaced by deuterium atoms . The compound belongs to the phenylalkylamine class of allosteric calcium-sensing receptor (CaSR) modulators and is deployed primarily as a stable isotope-labeled internal standard (SIL-IS) for the liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of cinacalcet in biological matrices [1]. Its molecular formula is C22H20D3ClF3N with a molecular weight of 396.89 g/mol (hydrochloride salt), and it is supplied as a white crystalline solid with typical purity specifications of ≥98% by HPLC, 100% optical purity by chiral HPLC, and 99% atom D isotopic enrichment .

Why Unlabeled Cinacalcet or Alternative Isotopologues Cannot Replace (S)-Cinacalcet-D3 Hydrochloride in Quantitative Bioanalysis


Generic substitution of (S)-Cinacalcet-D3 Hydrochloride with unlabeled cinacalcet, racemic deuterated mixtures, or alternative isotopologues introduces quantifiable analytical liabilities that compromise data integrity in regulated bioanalysis. Unlabeled cinacalcet cannot serve as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer, precluding selective reaction monitoring [1]. Racemic Cinacalcet-D3 contains both (R)- and (S)-enantiomers, where the (R)-enantiomer is the pharmacologically active species responsible for CaSR agonism—a ≥75-fold potency differential relative to the (S)-form—introducing potential pharmacodynamic interference when used as an internal standard in studies where receptor activity must remain unperturbed [2]. Cinacalcet-D4, while providing a +4 Da mass shift, bears deuterium atoms on the propyl chain rather than the methyl group, resulting in different chromatographic retention behavior that may compromise the co-elution essential for accurate matrix effect compensation [3]. The (S)-Cinacalcet-D3 Hydrochloride therefore occupies a narrow, evidence-supported niche: single-enantiomer (S)-configuration for pharmacological silence, +3 Da mass shift for unambiguous MS differentiation, and deuterium placement that ensures near-identical chromatographic behavior to the native analyte.

Quantitative Evidence Guide: Comparator-Based Differentiation of (S)-Cinacalcet-D3 Hydrochloride for Procurement Decisions


Mass Spectrometric Shift (+3 Da) Enables Selective SRM Detection Versus Unlabeled Cinacalcet

(S)-Cinacalcet-D3 Hydrochloride provides a +3 Da precursor ion mass shift relative to unlabeled cinacalcet, enabling unequivocal selective reaction monitoring (SRM) discrimination. In the validated method by Cangemi et al., cinacalcet was monitored via the transition m/z 358.1 → 155.1 while the deuterated internal standard was monitored via m/z 361.1 → 158.1, with no cross-talk between channels [1]. This mass difference is the minimum required to avoid isotopic overlap from the native analyte's natural abundance [M+3] isotopologue peak, which would otherwise contribute to systematic overestimation of the internal standard response [2].

LC-MS/MS Bioanalysis Internal Standard

Enantiomer-Specific Pharmacological Activity: (S)-Cinacalcet Is ≥75-Fold Less Active Than (R)-Cinacalcet at the Calcium-Sensing Receptor

The pharmacological activity of cinacalcet is highly stereoselective. Nemeth et al. demonstrated that (R)-cinacalcet (the active pharmaceutical ingredient in Sensipar®) potently activates the parathyroid CaSR with EC50 = 51 nM in HEK293 cells and IC50 = 28 nM for PTH suppression in bovine parathyroid cells [1]. In contrast, the S-enantiomer (S-AMG 073)—the parent structure of (S)-Cinacalcet-D3—was shown to be at least 75-fold less active across the same assay systems [1]. This stereochemical dependence is further corroborated by the US FDA-approved labeling, which states that the R-enantiomer is the more potent enantiomer and is responsible for pharmacodynamic activity [2].

Calcium-Sensing Receptor Enantioselectivity Calcimimetic

Isotopic Purity (99% Atom D) Ensures Minimal Unlabeled Carryover in Quantitative MS Detection

Commercial specifications for (S)-Cinacalcet-D3 (free base) and its hydrochloride salt consistently report 99% atom D isotopic enrichment across multiple independent suppliers . At 99% atom D, the residual unlabeled (d0) fraction is ≤1%, which translates to a theoretical contribution of ≤0.01 ng/mL to the analyte channel at the upper limit of the typical calibration range—below the lower limit of quantification (LLOQ) of 0.1 ng/mL reported in validated methods [1].

Isotopic Enrichment Stable Isotope Labeling Assay Sensitivity

Identical Chromatographic Retention Time Ensures Equivalent Matrix Effect Compensation

In the validated micromethod by Cangemi et al., both cinacalcet and the deuterated internal standard exhibited an identical retention time of 3.06 minutes under isocratic reversed-phase conditions [1]. This co-elution is critical because it ensures that both analyte and internal standard experience the same matrix-induced ionization suppression or enhancement, enabling accurate compensation. The method demonstrated no ion suppression due to matrix effects across diverse preanalytical conditions including hemolysis, lipemia, and hyperuricemia [1]. Overall recovery ranged from 90% to 106%, confirming consistent extraction behavior [1].

Chromatographic Co-Elution Matrix Effect Ion Suppression

D3 (Methyl-Labeled) Versus D4 (Propyl-Labeled): Differential Labeling Strategy Affects Fragmentation Pathway Consistency

(S)-Cinacalcet-D3 bears its three deuterium atoms on the methyl group attached to the chiral carbon adjacent to the naphthalene ring [1]. Upon collision-induced dissociation, the deuterated methyl group is retained in the product ion, yielding a characteristic SRM transition of m/z 361.1 → 158.1 (vs. m/z 358.1 → 155.1 for the unlabeled analyte), a +3 Da shift in both precursor and product ions [2]. In contrast, Cinacalcet-D4 bears four deuterium atoms on the propyl chain, producing a precursor ion of m/z 362.3 but a product ion of m/z 155.0—the deuterium label is lost upon fragmentation because the propyl chain cleaves distal to the naphthalene-ethylamine core [3]. This means the D4-labeled IS produces a product ion indistinguishable from the unlabeled analyte, eliminating the confirmatory value of the product ion mass shift.

Deuterium Labeling Position Fragmentation Pattern SRM Transition

High-Impact Application Scenarios for (S)-Cinacalcet-D3 Hydrochloride in Quantitative Bioanalysis and Pharmacokinetic Research


Pediatric Pharmacokinetic Studies Requiring Low-Volume Plasma Sampling

The validated micromethod using deuterated cinacalcet as internal standard requires only 50 μL of plasma and achieves an LLOQ of 0.1 ng/mL with a 20-minute total turnaround time [1]. This microsampling capability, combined with the +3 Da mass shift that eliminates isotopic cross-talk, makes (S)-Cinacalcet-D3 Hydrochloride the appropriate internal standard for pediatric PK studies—such as the NCT01479088 trial in dialysis-dependent children with secondary hyperparathyroidism—where sample volume is severely constrained and high analytical sensitivity is non-negotiable [1].

Therapeutic Drug Monitoring in Renally Impaired Patient Populations

For therapeutic drug monitoring (TDM) programs aiming to establish target cinacalcet concentration ranges, the demonstrated absence of ion suppression across hemolyzed, lipemic, and hyperuricemic plasma samples—conditions highly prevalent in end-stage renal disease patients—is a decisive performance attribute [1]. The co-elution of (S)-Cinacalcet-D3 with native cinacalcet (identical tR = 3.06 min) ensures consistent matrix effect compensation across patient samples with varying degrees of uremic interference, supporting the method's deployment in routine clinical TDM workflows [1].

Bioequivalence and Food-Effect Pharmacokinetic Studies

In bioequivalence and food-effect studies requiring quantification across a wide dynamic range, the deuterated cinacalcet internal standard approach has been validated from 0.1 to 100 ng/mL [1] and extended to 0.300–150.00 ng/mL in more recent methods [2]. The consistently high recovery (90–106%) and precision (intra-assay CV 2.8–9%, inter-assay CV 6.9–8.5%) support its use in regulated bioanalysis under ICH M10 guidelines, where IS variability directly impacts study power and the ability to demonstrate bioequivalence within the 80–125% confidence interval [1].

Enantiomer-Specific Metabolism and Chiral Inversion Studies

Because the (S)-enantiomer is ≥75-fold less active at the CaSR than the (R)-enantiomer [3], (S)-Cinacalcet-D3 can serve as a stereochemically defined tracer for investigating enantiomer-specific metabolic pathways, potential chiral inversion in vivo, or stereoselective protein binding—without the risk of confounding pharmacodynamic effects that would accompany the use of (R)-Cinacalcet-D3 or racemic Cinacalcet-D3 as internal standard. The 100% optical purity (by chiral HPLC) of the commercial product ensures that the tracer itself does not introduce (R)-enantiomer contamination into the experimental system .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Cinacalcet-D3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.